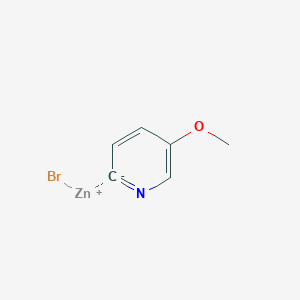
5-Methoxy-2-pyridylzinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-2-pyridylzinc bromide is an organozinc compound with the molecular formula C₆H₆BrNOZn. It is commonly used in organic synthesis as a reagent for various chemical reactions. This compound is typically available as a 0.5 M solution in tetrahydrofuran (THF) and is known for its utility in cross-coupling reactions, particularly in the formation of carbon-carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Methoxy-2-pyridylzinc bromide can be synthesized through the direct insertion of zinc into 5-methoxy-2-bromopyridine in the presence of a suitable solvent like THF. The reaction is typically carried out under an inert atmosphere to prevent oxidation of the zinc reagent .
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis method. This includes the use of large-scale reactors and stringent control of reaction conditions to ensure high yield and purity. The compound is then packaged in glass bottles with screw caps and septa to maintain its stability during storage and transportation .
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2-pyridylzinc bromide primarily undergoes cross-coupling reactions, such as the Negishi coupling, where it reacts with various electrophiles to form carbon-carbon bonds. It can also participate in other types of reactions, including substitution and addition reactions .
Common Reagents and Conditions
Negishi Coupling: This reaction involves the use of palladium or nickel catalysts and is typically carried out in the presence of a base such as triethylamine.
Substitution Reactions: These reactions can occur with halides or other electrophiles under similar conditions as the Negishi coupling.
Major Products Formed
The major products formed from these reactions are typically substituted pyridines, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Scientific Research Applications
5-Methoxy-2-pyridylzinc bromide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-methoxy-2-pyridylzinc bromide in cross-coupling reactions involves the transmetalation step, where the organozinc reagent transfers its organic group to a metal catalyst (e.g., palladium or nickel). This is followed by the reductive elimination step, which forms the desired carbon-carbon bond . The molecular targets and pathways involved are primarily the metal catalysts and the electrophiles used in the reactions .
Comparison with Similar Compounds
Similar Compounds
2-Pyridylzinc bromide: Similar in structure but lacks the methoxy group at the 5-position.
6-Methoxy-2-pyridylzinc bromide: Similar but with the methoxy group at the 6-position instead of the 5-position.
Uniqueness
5-Methoxy-2-pyridylzinc bromide is unique due to the presence of the methoxy group at the 5-position, which can influence its reactivity and the types of products formed in chemical reactions. This structural feature can provide different electronic and steric properties compared to its analogs, making it a valuable reagent in specific synthetic applications .
Properties
IUPAC Name |
bromozinc(1+);5-methoxy-2H-pyridin-2-ide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6NO.BrH.Zn/c1-8-6-3-2-4-7-5-6;;/h2-3,5H,1H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOEZWLANVBYECJ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=[C-]C=C1.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNOZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














